Mass Spectrometric Differentiation
Lactosyl maprotiline-d5 exhibits a molecular weight of 606.72 g/mol, representing a +5 Da mass shift relative to the non-deuterated lactosyl maprotiline (601.68 g/mol) due to the substitution of five hydrogen atoms with deuterium . This mass difference is sufficient to achieve chromatographic co-elution with baseline mass spectrometric separation in both single and tandem MS configurations, enabling its use as an ideal internal standard without cross-talk or isotopic overlap . In contrast, maprotiline-d3 (MW 604.72) provides only a +3 Da shift, which may be insufficient in complex matrices where natural abundance isotopic peaks or co-eluting metabolites contribute to the analyte channel.
| Evidence Dimension | Molecular weight and mass spectrometric resolution |
|---|---|
| Target Compound Data | 606.72 g/mol (C32H38D5NO10) |
| Comparator Or Baseline | Lactosyl maprotiline (non-deuterated): 601.68 g/mol (C32H43NO10); Maprotiline-d3: 604.72 g/mol (C20H20D3ClN) |
| Quantified Difference | +5 Da shift vs. non-deuterated; +2 Da greater shift than d3 analog |
| Conditions | High-resolution or unit-resolution mass spectrometry; typical LC-MS/MS conditions for maprotiline quantification |
Why This Matters
A 5 Da mass shift minimizes isotopic interference and ensures accurate quantification in complex biological samples, a key requirement for regulatory bioanalysis.
